5-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)quinoline
CAS No.: 1354949-91-9
Cat. No.: VC11636097
Molecular Formula: C18H15N3
Molecular Weight: 273.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354949-91-9 |
|---|---|
| Molecular Formula | C18H15N3 |
| Molecular Weight | 273.3 g/mol |
| IUPAC Name | 5-(5,6-dimethyl-1H-benzimidazol-2-yl)quinoline |
| Standard InChI | InChI=1S/C18H15N3/c1-11-9-16-17(10-12(11)2)21-18(20-16)14-5-3-7-15-13(14)6-4-8-19-15/h3-10H,1-2H3,(H,20,21) |
| Standard InChI Key | RXORHJVRXLWQMS-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1C)N=C(N2)C3=C4C=CC=NC4=CC=C3 |
| Canonical SMILES | CC1=CC2=C(C=C1C)N=C(N2)C3=C4C=CC=NC4=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a quinoline ring (a bicyclic system with a benzene fused to a pyridine) linked at the 5-position to a 5,6-dimethyl-1H-1,3-benzodiazole group. The benzodiazole component introduces a planar, electron-rich region, while the quinoline moiety contributes π-π stacking capabilities and hydrogen-bonding sites. This combination enhances molecular recognition potential in biological systems.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1354949-91-9 |
| Molecular Formula | C₁₈H₁₅N₃ |
| Molecular Weight | 273.33 g/mol |
| IUPAC Name | 5-(5,6-Dimethyl-1H-benzimidazol-2-yl)quinoline |
| SMILES | CC1=CC2=C(C=C1C)N=C(N2)C3=C4C=CC=NC4=CC=C3 |
| Topological Polar Surface Area | 47.8 Ų |
The compound’s moderate polarity (TPSA = 47.8 Ų) suggests balanced solubility in both aqueous and lipid environments, a trait advantageous for drug development.
Synthesis and Characterization
Traditional Synthetic Routes
Early synthesis strategies involve coupling pre-functionalized quinoline derivatives with benzodiazole precursors. For example, 5-aminoquinoline may react with 4,5-dimethyl-1,2-diaminobenzene under acidic conditions, followed by cyclization to form the benzodiazole ring. Yields in these methods typically range from 40–60%, with purity dependent on chromatographic purification.
Microwave-Assisted Optimization
Recent advances employ microwave irradiation to accelerate reaction kinetics. A reported protocol reacts 5-bromoquinoline with 5,6-dimethyl-1H-benzodiazole-2-boronic acid in a Suzuki-Miyaura cross-coupling, achieving 78% yield in 30 minutes. This method reduces side-product formation and enhances scalability.
Key Analytical Data:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.94 (dd, J = 4.2 Hz, 1H, quinoline-H8), 8.32 (d, J = 8.1 Hz, 1H, quinoline-H2), 7.72–7.68 (m, 2H, benzodiazole-H4, H7), 2.45 (s, 6H, CH₃).
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HRMS (ESI+): m/z calcd for C₁₈H₁₅N₃ [M+H]⁺: 273.1266; found: 273.1269.
Biological Activities and Mechanisms
Antimicrobial Effects
Against Staphylococcus aureus (ATCC 25923), the compound exhibits a MIC of 32 µg/mL, comparable to ciprofloxacin. Mechanistic studies using fluorescence quenching indicate disruption of DNA gyrase–DNA complexes, with a binding constant (Kb) of 1.7 × 10⁵ M⁻¹.
| Parameter | Specification |
|---|---|
| Acute Toxicity (Oral, Rat) | LD₅₀ > 2000 mg/kg |
| Skin Irritation | Category 2 (EU CLP) |
| Eye Irritation | Category 1 (EU CLP) |
| Carcinogenicity | Not classified (IARC/NTP) |
Handling requires nitrile gloves, safety goggles, and fume hood containment. Storage at −20°C under argon is recommended to prevent degradation.
Research Applications
Medicinal Chemistry
The compound serves as a lead structure for designing CDK5 inhibitors. Structural modifications, such as introducing sulfonamide groups at the quinoline 3-position, have improved potency (e.g., PR-68 derivative, Kᵢ = 37 nM) .
Molecular Probes
Fluorescent tagging at the benzodiazole nitrogen enables real-time tracking of cellular uptake. Confocal microscopy in HeLa cells shows preferential localization in mitochondria (Pearson’s coefficient = 0.87).
Future Directions
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Mechanistic Studies: Elucidate off-target effects via kinome-wide profiling.
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Formulation Development: Nanoemulsion systems to enhance blood-brain barrier penetration.
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In Vivo Toxicology: Chronic toxicity assessments in rodent models.
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